Furamidine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of furamidine typically involves several key steps:

Friedel-Crafts Reaction: The process begins with a Friedel-Crafts reaction between bromobenzene and furmaryl chloride, using aluminum chloride as a catalyst and carbon disulfide as the solvent.

Reduction: The resulting dibenzoylethene is reduced using stannous chloride in ethanol and acetic acid.

Furan Ring Formation: The formation of the furan ring is achieved under dehydrating conditions.

Cyanation: The intermediate is then converted into 2,5-bis(4-cyanophenyl)furan using copper(I) cyanide.

Industrial Production Methods: While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

化学反应分析

3.1. Antimicrobial Activity

Furamidine exhibits broad-spectrum antimicrobial activity against various pathogens, including Trypanosoma sp., Pneumocystis carinii, and Cryptosporidium parvum. Its mechanism primarily involves binding to the minor groove of DNA at AT-rich sites, inhibiting DNA-dependent enzymes and transcription processes .

3.2. Mechanism in Myotonic Dystrophy Type 1

In models of myotonic dystrophy type 1, this compound has been shown to rescue mis-splicing events associated with the disease by:

-

Binding to CUG Repeats : this compound binds specifically to expanded CUG repeats in RNA, disrupting the MBNL–CUG complex that contributes to mis-splicing.

-

Reducing Ribonuclear Foci : Treatment with this compound leads to a reduction in toxic ribonuclear foci within cells, thus alleviating some symptoms associated with DM1 .

3.3. Comparative Efficacy

Studies comparing this compound with other analogs such as heptamidine reveal that this compound tends to have fewer off-target effects while maintaining a high level of efficacy in rescuing mis-splicing events .

4.1. Key Data Table

| Compound | Activity | Binding Affinity (nM) | IC50 (μM) |

|---|---|---|---|

| This compound | Antimicrobial | 99 ± 25 | 9.4 (PRMT1) |

| Heptamidine | Antimicrobial | Not specified | Not specified |

| New Analog 7a | Enhanced DNA binding | Not specified | Not specified |

This table summarizes some of the key findings regarding the biological activity and binding affinities of this compound and its analogs.

科学研究应用

Treatment of Myotonic Dystrophy Type 1

Mechanism of Action

Furamidine has been shown to effectively reduce CUG foci and rescue mis-splicing in DM1 models. In studies involving DM1 HeLa cell models and HSA LR DM1 mouse models, this compound demonstrated the ability to bind to CTG- CAG repeat DNA with high affinity, leading to the up-regulation of muscleblind-like proteins (MBNL1 and MBNL2) and a reduction in ribonuclear foci .

Efficacy

In a comparative study with heptamidine, this compound was found to rescue more splicing events while exhibiting fewer off-target effects on gene expression. Specifically, this compound treatment resulted in a significant percentage of differentially expressed genes returning to wild-type levels . The following table summarizes the key findings related to this compound's efficacy in DM1:

| Treatment | Total Events Rescued | Over-Rescue Events | Mis-Rescue Events | Differentially Expressed Genes Rescued |

|---|---|---|---|---|

| This compound | 74 | 6 | 11 | 153 (21%) |

| Heptamidine | 62 | 16 | 18 | 587 (6%) |

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including Trypanosoma species, Pneumocystis carinii, and Cryptosporidium parvum. The compound's mechanism is believed to involve binding to the minor groove of DNA at AT-rich sites, inhibiting DNA-dependent enzymes or directly interfering with transcription and replication processes .

Case Study: Anti-Mycobacterial Effect

Recent research indicated that this compound triggers autophagy through the Ca²⁺/pAMPK/SIRT1/FOXO3a pathway, significantly reducing mycobacterial load in THP-1 cells . This finding highlights its potential as an anti-mycobacterial agent.

Combination Therapies

This compound has been evaluated in combination with other drugs, such as erythromycin. In one study, the combination treatment resulted in a synergistic effect on mis-splicing rescue, demonstrating higher efficacy than either drug alone. The average percent rescue for all events was approximately 68% when combining both treatments .

Structure-Activity Relationship Studies

Research into the structural modifications of this compound has led to the development of new analogs with enhanced activity. These studies utilize methods such as Stille coupling reactions to explore how changes in structure affect biological activity against protozoan infections and other diseases .

作用机制

Furamidine exerts its effects primarily through binding to the minor groove of DNA, which interferes with DNA replication and transcription processes . This binding is selective for AT-rich regions of DNA, leading to the inhibition of various DNA-dependent enzymes and processes . In cancer cells, this compound has been shown to inhibit protein arginine methyltransferase 1 (PRMT1), leading to cell cycle arrest and apoptosis .

相似化合物的比较

Pentamidine: Another diamidine compound with similar DNA-binding properties but different pharmacokinetics and toxicity profiles.

Uniqueness: this compound’s unique ability to selectively bind to AT-rich regions of DNA and its potent inhibition of PRMT1 distinguish it from other similar compounds. Its dual role as an antiparasitic and antitumor agent further highlights its versatility and potential in therapeutic applications .

生物活性

Furamidine, a synthetic compound initially developed for its antiprotozoal properties, has garnered attention for its diverse biological activities, particularly in the context of treating diseases such as African trypanosomiasis and myotonic dystrophy type 1 (DM1). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and recent research findings.

This compound exhibits a complex mechanism of action that varies depending on the target organism and biological context.

- Antitrypanosomal Activity : this compound (DB75) is known to inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. Its activity is linked to its ability to accumulate within the parasite, where it disrupts vital cellular processes. Studies indicate that this compound's uptake is mediated by specific transporters, with IC50 values in submicromolar ranges against both wild-type and mutant strains of the parasite .

- Impact on Gene Expression : In models of DM1, this compound has been shown to reduce levels of toxic RNA and rescue mis-splicing events associated with the disease. It appears to bind to expanded CUG repeats, inhibiting transcription and disrupting the binding of muscleblind-like proteins (MBNL) to these repeats .

Antitrypanosomal Studies

This compound has demonstrated significant efficacy in both in vitro and in vivo studies against T. brucei. The following table summarizes key findings from various studies:

Myotonic Dystrophy Type 1 Studies

In DM1 models, this compound's ability to rescue mis-splicing was evaluated through various assays:

- Cell Line Studies : this compound treatment in HeLa cells showed a reduction in CUG foci and restored splicing patterns, although higher concentrations sometimes exacerbated mis-splicing .

- Animal Models : In HSA LR mice, this compound significantly reduced transgene levels and rescued multiple splicing events over a seven-day treatment period .

Case Studies

Recent research has explored this compound's effects through detailed case studies:

- Study on DM1 : A study by Jenquin et al. (2018) highlighted this compound's potential in restoring normal splicing patterns in DM1 myoblasts derived from patients with extensive CUG repeat expansions. The study concluded that this compound could significantly reduce nuclear foci associated with mis-splicing while maintaining low toxicity levels .

- Comparative Efficacy : In comparative studies with other pentamidine analogs like heptamidine, this compound consistently outperformed in rescuing splicing events, suggesting its superior mechanism of action in targeting RNA mis-splicing .

属性

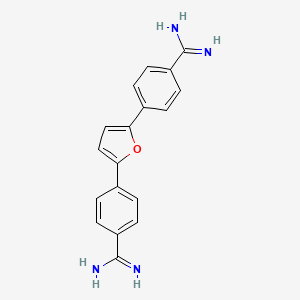

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224264 | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73819-26-8 | |

| Record name | 2,5-Bis(4-amidinophenyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。